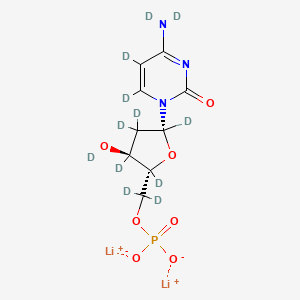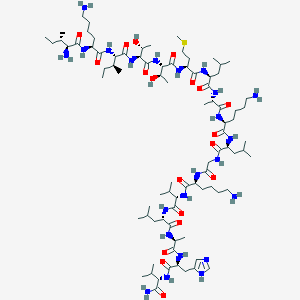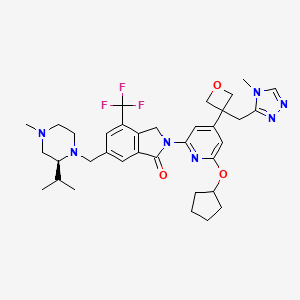
(1S,2S,3S)-2-((S)-Amino-carboxy-methyl)-3-carboxymethyl-cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Analyse Des Réactions Chimiques
LBG30300 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are performed using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include derivatives with modified functional groups that retain the core cyclopropane structure
Applications De Recherche Scientifique
LBG30300 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationships of mGlu2 receptor agonists.
Biology: Researchers use LBG30300 to investigate the role of mGlu2 receptors in modulating synaptic transmission and plasticity.
Medicine: The compound is being explored for its therapeutic potential in treating central nervous system disorders such as anxiety, depression, and schizophrenia.
Industry: LBG30300 is utilized in the development of new pharmacological agents targeting mGlu2 receptors
Mécanisme D'action
LBG30300 exerts its effects by selectively binding to and activating mGlu2 receptors. This activation leads to a conformational change in the receptor, which in turn modulates downstream signaling pathways involved in neurotransmission. The compound’s selectivity for mGlu2 over other mGlu receptor subtypes is attributed to its unique binding mode, which involves specific interactions with key amino acid residues in the receptor .
Comparaison Avec Des Composés Similaires
LBG30300 is unique among mGlu2 receptor agonists due to its high potency and selectivity. Similar compounds include:
LY354740: Another mGlu2 receptor agonist with lower selectivity compared to LBG30300.
LY379268: A potent mGlu2/3 receptor agonist but with less subtype selectivity.
JNJ-40411813: An mGlu2 receptor agonist with different pharmacokinetic properties
LBG30300 stands out due to its picomolar potency and excellent selectivity for mGlu2 receptors, making it a valuable tool for both research and therapeutic applications .
Propriétés
Formule moléculaire |
C8H11NO6 |
|---|---|
Poids moléculaire |
217.18 g/mol |
Nom IUPAC |
(1S,2S,3S)-2-[(S)-amino(carboxy)methyl]-3-(carboxymethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO6/c9-6(8(14)15)4-2(1-3(10)11)5(4)7(12)13/h2,4-6H,1,9H2,(H,10,11)(H,12,13)(H,14,15)/t2-,4-,5-,6-/m0/s1 |
Clé InChI |
PQFJICGWSAKMIG-RARCZQNLSA-N |
SMILES isomérique |
C([C@H]1[C@@H]([C@H]1C(=O)O)[C@@H](C(=O)O)N)C(=O)O |
SMILES canonique |
C(C1C(C1C(=O)O)C(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide](/img/structure/B12372331.png)










![[2-[4-(dimethylamino)butanoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12372415.png)
![N-[7-[3-(1,3-dihydroisoindol-2-yl)propoxy]-6-methoxy-4-pyrrolidin-1-ylquinazolin-2-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B12372420.png)
